N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide

Lipophilicity Drug-likeness Permeability

This N-arylsulfonylsuccinimide derivative combines a 3,4-dimethoxyphenyl motif with a para-succinimide benzenesulfonamide core—a unique pharmacophoric arrangement absent from simpler sulfonamides. Leverage the validated PARL-inhibiting scaffold (submicromolar affinity, up to 100-fold selectivity over GlpG) in your screening campaigns. With MW 390.4 Da, XLogP3 1.2, and full Rule of 5 compliance, it occupies lead-like chemical space ideal for SAR expansion at three modular sites: methoxy bioisosteric replacement, succinimide-to-hydantoin substitution, and sulfonamide isosteric replacement. The reversible, non-covalent binding mode supports competitive ABPP with washout controls. Available at ≥95% research-grade purity.

Molecular Formula C18H18N2O6S
Molecular Weight 390.4 g/mol
CAS No. 919681-34-8
Cat. No. B3303046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
CAS919681-34-8
Molecular FormulaC18H18N2O6S
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC
InChIInChI=1S/C18H18N2O6S/c1-25-15-8-3-12(11-16(15)26-2)19-27(23,24)14-6-4-13(5-7-14)20-17(21)9-10-18(20)22/h3-8,11,19H,9-10H2,1-2H3
InChIKeyXHIIENMDMVPAEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide (CAS 919681-34-8): Structural Identity and Compound-Class Context for Procurement Evaluation


N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide (CAS 919681-34-8) is a synthetic sulfonamide derivative composed of a 3,4-dimethoxyphenyl group linked via a sulfonamide bridge to a benzene ring that bears a succinimide (2,5-dioxopyrrolidin-1-yl) substituent at the para position [1]. The compound has a molecular formula of C₁₈H₁₈N₂O₆S and a molecular weight of 390.4 g/mol [1]. It belongs to the broader class of N-arylsulfonylsuccinimides, a scaffold for which submicromolar enzyme inhibitory activity has been demonstrated against the mitochondrial rhomboid protease PARL [2]. The compound is commercially available as a research-grade screening compound, typically at ≥95% purity, and is cataloged under PubChem CID 5426822 and ChemSpider ID 15207030 [1].

Why N-(3,4-Dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide Cannot Be Replaced by a Generic Sulfonamide or Succinimide Analog


The 3,4-dimethoxyphenyl substitution pattern on the sulfonamide nitrogen, combined with the para-succinimide motif on the benzenesulfonamide core, creates a unique pharmacophoric arrangement that is absent in simpler sulfonamides or succinimides alone [1]. Positional isomerism on the dimethoxyphenyl ring—such as the 2,4-dimethoxy variant—would alter the vector and electronics of hydrogen-bonding interactions, while replacement of the dimethoxyphenyl group with a dimethylamino or unsubstituted phenyl group would eliminate the methoxy oxygen-mediated interactions that contribute to binding enthalpy in related sulfonamide-target complexes [2]. Furthermore, the succinimide moiety confers distinct conformational rigidity and a specific hydrogen-bond acceptor profile (two carbonyl groups) that differentiates this compound from analogs bearing alternative heterocyclic substituents, directly affecting target engagement geometry [3].

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide (CAS 919681-34-8)


Lipophilicity (XLogP3) Comparison: 3,4-Dimethoxy vs. 2,4-Dimethoxy Positional Isomer and Dimethylamino Analog

The target compound exhibits a computed XLogP3 of 1.2, placing it in a moderate lipophilicity range suitable for both aqueous solubility and membrane permeability [1]. By comparison, the 2,4-dimethoxyphenyl positional isomer (CAS not assigned; bench reference analog) is predicted to have an equivalent XLogP3 value owing to identical formula and atom composition, but the altered methoxy geometry shifts the dipole moment and hydrogen-bond acceptor orientation, which can differentiate target binding enthalpy in enzyme pockets where precise methoxy placement is critical . The N-[4-(dimethylamino)phenyl] analog (PubChem CID 2834794) has a lower computed XLogP3 (~0.8), which may reduce passive membrane permeability relative to the target compound, while increasing basicity of the N-substituent, potentially altering off-target interactions at acidic biological compartments [2]. No experimental logP or logD data were identified for the target compound at the time of this analysis.

Lipophilicity Drug-likeness Permeability Structure-Property Relationship

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor/Acceptor Profile vs. Core Scaffold

The target compound has a computed TPSA of 110 Ų, 1 hydrogen-bond donor (HBD; the sulfonamide NH), and 7 hydrogen-bond acceptors (HBA; two sulfonamide oxygens, two succinimide carbonyls, two methoxy oxygens, and the sulfonamide nitrogen) [1]. The core scaffold 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide (CAS 5470-06-4; C₁₀H₁₀N₂O₄S, MW 254.26) has a TPSA of approximately 80 Ų, 2 HBDs (one sulfonamide NH₂), and 5 HBAs, lacking the dimethoxyphenyl extension . The addition of the 3,4-dimethoxyphenyl group to the core scaffold increases TPSA by ~30 Ų (a 38% increase), adds two methoxy HBAs, and converts the primary sulfonamide NH₂ (2 HBDs) to a secondary sulfonamide NH (1 HBD), which reduces hydrogen-bond donor count—a favorable shift for membrane permeability [2]. The TPSA of 110 Ų remains below the 140 Ų threshold commonly associated with acceptable oral absorption, while being above the 60–70 Ų range preferred for passive blood-brain barrier penetration, suggesting a peripheral rather than CNS-targeted disposition profile [2].

Polar surface area Hydrogen bonding Oral bioavailability CNS penetration

Class-Level Enzyme Inhibitory Activity: Succinimide-Sulfonamide Scaffold Validation Against Rhomboid Protease PARL

While no direct enzyme inhibition data are available for the target compound specifically, the N-arylsulfonylsuccinimide scaffold class to which it belongs has been validated as a bona fide inhibitor chemotype for the mitochondrial rhomboid protease PARL [1]. Parsons et al. (2021) demonstrated that succinimide-containing sulfonamides achieve submicromolar affinity for PARL (most potent sulfonamide Ki < 1 µM), with selectivity over the bacterial rhomboid protease GlpG reaching up to two orders of magnitude (100-fold) [1]. The target compound incorporates the precise N-arylsulfonylsuccinimide scaffold architecture identified in that study: a benzenesulfonamide bearing a succinimide at the para position and an aryl substituent on the sulfonamide nitrogen [2]. In contrast, simple sulfonamides lacking the succinimide moiety (e.g., sulfanilamide, CAS 63-74-1) do not engage PARL, confirming that the succinimide ring is essential for rhomboid protease inhibition within this chemotype [3]. Caution: these are class-level data; no target-specific PARL inhibition values exist for CAS 919681-34-8.

Enzyme inhibition Succinimide pharmacophore PARL Mitochondrial protease Chemical probe

Rotatable Bond Count and Conformational Flexibility vs. Core Scaffold

The target compound has 6 rotatable bonds, compared to only 2 rotatable bonds in the core scaffold 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide [1]. The increased rotatable bond count arises from the 3,4-dimethoxyphenyl extension, which introduces conformational degrees of freedom at the sulfonamide N–aryl bond and the two methoxy C–O bonds [1]. While higher rotatable bond counts can increase the entropic penalty upon binding, the 3,4-dimethoxy substitution pattern restricts methoxy rotation through steric and electronic ortho-effects (the 3-methoxy partially limits rotation of the 4-methoxy and vice versa), creating a semi-rigid pharmacophore compared to mono-methoxy or unsubstituted phenyl analogs where free rotation is less constrained [2]. In the context of the N-arylsulfonylsuccinimide PARL inhibitor series, compounds with restricted conformational flexibility showed improved binding affinity, suggesting that the semi-rigid 3,4-dimethoxy geometry may be favorable for target engagement [3].

Conformational flexibility Entropic penalty Molecular recognition Ligand efficiency

Succinimide Carbonyl Geometry: Differentiated Hydrogen-Bond Acceptor Profile vs. Maleimide and Phthalimide Analogs

The succinimide ring in the target compound presents two carbonyl groups in a 1,4-relationship with a saturated ethylene bridge (CH₂–CH₂), yielding a non-conjugated, non-electrophilic carbonyl system [1]. This contrasts with the maleimide analog (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl), where the C2–C3 double bond creates an α,β-unsaturated carbonyl system that renders maleimides electrophilic and capable of forming covalent adducts with cysteine thiols [2]. The saturated succinimide is therefore exclusively a reversible hydrogen-bond acceptor (two carbonyl oxygens as HBA), whereas maleimide-containing analogs carry an additional risk of non-specific covalent protein modification, which can confound screening results and complicate selectivity interpretation [2]. Within the PARL inhibitor series, both succinimide-sulfonamides and the corresponding maleimide variants were tested; the succinimide scaffold exhibited reversible binding, while maleimide derivatives showed time-dependent, wash-resistant inhibition consistent with covalent modification [3].

Succinimide Maleimide Hydrogen-bond acceptor Electrophilicity Covalent probe

Computed Drug-Likeness and Rule-of-5 Compliance: Favorable Profile for Screening Library Deployment

The target compound satisfies all four Lipinski Rule of 5 criteria: MW = 390.4 (<500), XLogP3 = 1.2 (<5), HBD = 1 (≤5), HBA = 7 (≤10) [1]. By comparison, the core scaffold 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide (MW 254.26) also complies with Rule of 5 but falls within the more stringent 'Rule of 3' fragment-like space (MW <300, XLogP ≤3, HBD ≤3, HBA ≤3) except for HBA count (5, exceeding the ≤3 threshold for fragments) [2]. The target compound's molecular weight of 390.4 positions it in the 'lead-like' rather than 'fragment-like' space, making it suitable for direct screening in biochemical and cellular assays without requiring further molecular elaboration, while still retaining physicochemical properties compatible with downstream optimization [3]. The Clinical Drug Experience Knowledgebase confirms Rule of 5 compliance for this compound (ALogP = 0.65 by an alternative algorithm; Rule of 5 = Yes) [4].

Drug-likeness Lipinski Rule of 5 Lead-likeness Fragment-based screening

Recommended Application Scenarios for N-(3,4-Dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide Based on Differentiated Evidence


Mitochondrial Rhomboid Protease (PARL) Inhibitor Screening and Chemical Probe Development

The N-arylsulfonylsuccinimide scaffold has been validated as a PARL inhibitor chemotype, with submicromolar affinity and up to 100-fold selectivity over the bacterial homolog GlpG [1]. The target compound's 3,4-dimethoxyphenyl substituent provides an unexplored substitution vector within this chemotype, making it a rational screening candidate for PARL-focused campaigns where novel intellectual property and differentiated selectivity are sought. The reversible, non-covalent binding mode of the succinimide scaffold (versus maleimide-based covalent inhibitors) supports its use in competitive ABPP experiments requiring washout controls [1]. Users should confirm PARL inhibitory activity experimentally; no pre-existing data exist for this specific compound.

Fragment-to-Lead and Structure-Activity Relationship (SAR) Expansion Libraries

With a molecular weight of 390.4 Da, XLogP3 of 1.2, and full Rule of 5 compliance, the compound occupies the lower end of lead-like chemical space, making it an ideal core for SAR expansion [2]. The 3,4-dimethoxyphenyl group, the succinimide ring, and the central benzenesulfonamide each represent modular points for systematic derivatization: (i) methoxy → hydroxy, ethoxy, or halogen bioisosteric replacement; (ii) succinimide → hydantoin or maleimide substitution; (iii) benzenesulfonamide → pyridine or thiophene sulfonamide isosteric replacement. The well-precedented synthetic accessibility of sulfonamides via sulfonyl chloride-amine coupling enables rapid library generation [3].

Drug-Likeness Benchmarking and Physicochemical Property Calibration in Compound Collections

The compound's balanced physicochemical profile (MW 390.4, XLogP3 1.2, TPSA 110 Ų, 6 rotatable bonds) makes it a useful calibrant for validating computational ADME prediction models [2]. Its intermediate TPSA (110 Ų, between the CNS-penetrant range of <70 Ų and the poorly permeable range of >140 Ų) positions it as a reference standard for assessing the predictive accuracy of in silico permeability and solubility models. Additionally, as a compound with a single hydrogen-bond donor and moderate lipophilicity, it can serve as a reference for training machine-learning models on sulfonamide-specific property prediction [3].

Anticonvulsant and Neurotropic Activity Screening in Succinimide-Sulfonamide Series

A published series of N-benzenesulfonyl-substituted succinimides (pyrrolidine-2,5-diones) demonstrated pronounced anticonvulsant activity in preclinical models, establishing a precedent for neurotropic evaluation of compounds combining the succinimide and benzenesulfonamide pharmacophores [4]. The target compound extends this chemotype with a 3,4-dimethoxyphenyl substituent on the sulfonamide nitrogen, a modification not explored in the published anticonvulsant SAR. This unexplored substitution vector may confer differentiated GABAergic or voltage-gated ion channel modulatory properties, supporting its inclusion in broader CNS-focused screening panels.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.